molecular formula C16H24ClNO3 B3026025 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride CAS No. 27912-43-2

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride

Cat. No.: B3026025
CAS No.: 27912-43-2
M. Wt: 313.82 g/mol
InChI Key: WIOGTSDGEVIRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl Hexylone (hydrochloride) is an analytical reference standard categorized as a cathinone. Cathinones are a class of compounds that are structurally similar to amphetamines and are known for their stimulant properties. This compound is primarily used in research and forensic applications .

Preparation Methods

The synthesis of N-isopropyl Hexylone (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of the isopropyl group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The final product is obtained as a crystalline solid with a purity of ≥98% .

Chemical Reactions Analysis

N-isopropyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-isopropyl Hexylone (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry and forensic toxicology. Its applications include:

Mechanism of Action

The mechanism of action of N-isopropyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-isopropyl Hexylone (hydrochloride) is similar to other cathinones, such as N-propyl Hexylone (hydrochloride) and methcathinone. it is unique in its specific structural configuration, which includes an isopropyl group attached to the nitrogen atom. This structural difference can influence its pharmacological properties and potency .

Similar Compounds

  • N-propyl Hexylone (hydrochloride)
  • Methcathinone
  • Methylone

These compounds share a similar core structure but differ in their substituent groups, leading to variations in their effects and applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-4-5-6-13(17-11(2)3)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGTSDGEVIRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342278
Record name N-isopropyl Hexylone (hydrochloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-43-2
Record name N-isopropyl Hexylone (hydrochloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.